molecular formula C21H30O4 B11998419 11,17-Dioxoandrostan-3-yl acetate CAS No. 4731-15-1

11,17-Dioxoandrostan-3-yl acetate

Cat. No.: B11998419
CAS No.: 4731-15-1
M. Wt: 346.5 g/mol
InChI Key: VEIFMBQHUYNEPN-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

11,17-Dioxoandrostan-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include sodium borohydride for reduction and various acids or bases for substitution reactions.

Scientific Research Applications

11,17-Dioxoandrostan-3-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11,17-Dioxoandrostan-3-yl acetate involves its interaction with specific enzymes and receptors in biological systems. It primarily targets steroidogenic enzymes, influencing the biosynthesis and metabolism of steroid hormones. The pathways involved include the inhibition or activation of enzymes like 17α-hydroxylase/C17,20-lyase (CYP17), which play a crucial role in androgen biosynthesis .

Comparison with Similar Compounds

11,17-Dioxoandrostan-3-yl acetate can be compared with other similar steroidal compounds such as:

    Testosterone acetate: Another acetate derivative with different biological activity.

    Androstenedione: A precursor in the biosynthesis of testosterone and estrogen.

    Progesterone acetate:

Properties

CAS No.

4731-15-1

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(10,13-dimethyl-11,17-dioxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate

InChI

InChI=1S/C21H30O4/c1-12(22)25-14-8-9-20(2)13(10-14)4-5-15-16-6-7-18(24)21(16,3)11-17(23)19(15)20/h13-16,19H,4-11H2,1-3H3

InChI Key

VEIFMBQHUYNEPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2C(=O)CC4(C3CCC4=O)C)C

Origin of Product

United States

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